Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Benzylation: The protected pyrrolidine is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. This introduces the benzyl group into the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures that the amino group remains inactive during initial stages of reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the amino group can participate in further reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis. Additionally, its structural features enable it to interact with a wide range of molecular targets, enhancing its versatility in scientific research.
Properties
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRPZPQWWVTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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